molecular formula C11H19LiOSi2 B14218320 Lithium;ethyl-phenyl-trimethylsilyloxysilanide CAS No. 823207-25-6

Lithium;ethyl-phenyl-trimethylsilyloxysilanide

Cat. No.: B14218320
CAS No.: 823207-25-6
M. Wt: 230.4 g/mol
InChI Key: CZHLKOXZAHWRRT-UHFFFAOYSA-N
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Description

Lithium;ethyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C11H19LiOSi2 . It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and ability to act as a nucleophile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;ethyl-phenyl-trimethylsilyloxysilanide can be synthesized through the reaction of lithium with ethyl-phenyl-trimethylsilyloxysilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Lithium;ethyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions .

Major Products

The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various organosilicon compounds .

Scientific Research Applications

Lithium;ethyl-phenyl-trimethylsilyloxysilanide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential in drug synthesis and development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of lithium;ethyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a nucleophile. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;ethyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable bonds with silicon atoms makes it particularly useful in the synthesis of organosilicon compounds .

Properties

CAS No.

823207-25-6

Molecular Formula

C11H19LiOSi2

Molecular Weight

230.4 g/mol

IUPAC Name

lithium;ethyl-phenyl-trimethylsilyloxysilanide

InChI

InChI=1S/C11H19OSi2.Li/c1-5-13(12-14(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1

InChI Key

CZHLKOXZAHWRRT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[Si-](C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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